(3R)-3-hydroxy-L-aspartic acid (3R)-3-hydroxy-L-aspartic acid (3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid.
Brand Name: Vulcanchem
CAS No.: 7298-98-8
VCID: VC20840397
InChI: InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1
SMILES: C(C(C(=O)O)O)(C(=O)O)N
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol

(3R)-3-hydroxy-L-aspartic acid

CAS No.: 7298-98-8

Cat. No.: VC20840397

Molecular Formula: C4H7NO5

Molecular Weight: 149.10 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-hydroxy-L-aspartic acid - 7298-98-8

Specification

CAS No. 7298-98-8
Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
IUPAC Name (2S,3R)-2-amino-3-hydroxybutanedioic acid
Standard InChI InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1
Standard InChI Key YYLQUHNPNCGKJQ-NHYDCYSISA-N
Isomeric SMILES [C@H]([C@H](C(=O)O)O)(C(=O)O)N
SMILES C(C(C(=O)O)O)(C(=O)O)N
Canonical SMILES C(C(C(=O)O)O)(C(=O)O)N

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

(3R)-3-hydroxy-L-aspartic acid (C4H7NO5) is characterized by two chiral centers: the α-carbon (C2) with an S-configuration and the β-carbon (C3) with an R-configuration. At physiological pH, it exists primarily as a conjugate base with deprotonated carboxyl groups and a protonated amino group . The compound is also known by several synonyms:

  • L-erythro-3-hydroxyaspartate

  • L-erythro-beta-hydroxyaspartate

  • erythro-3-hydroxy-aspartic acid

The parent compound has a CID of 14463 in the PubChem database, while its conjugate base form has a CID of 28125549 .

Physical and Chemical Properties

The physical and chemical properties of (3R)-3-hydroxy-L-aspartic acid are summarized in Table 1:

Table 1: Physical and Chemical Properties of (3R)-3-hydroxy-L-aspartic acid

PropertyValue
Molecular Weight149.1 g/mol (acid form); 148.09 g/mol (anion form)
Exact Mass148.02459729 Da
XLogP3-AA-3.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
IUPAC Name(2S,3R)-2-azaniumyl-3-hydroxybutanedioate
InChIInChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2+/m0/s1

Source: Data compiled from PubChem

The negative XLogP3-AA value (-3.1) indicates the compound's hydrophilic nature, suggesting high water solubility .

Stereochemistry Significance

Stereochemical Configuration

The stereochemistry of (3R)-3-hydroxy-L-aspartic acid is critical to its biological activity and chemical reactivity. The compound possesses two stereogenic centers, resulting in four possible stereoisomers. The specific configuration "3R" refers to the R-configuration at the C3 position (the carbon bearing the hydroxyl group), while the L-designation indicates the S-configuration at the C2 position (the α-carbon bearing the amino group) .

Stereoisomeric Relationships

(3R)-3-hydroxy-L-aspartic acid has specific relationships with other stereoisomers:

  • It is an enantiomer of (3S)-3-hydroxy-D-aspartate

  • In the literature, it is often referred to as L-threo-3-hydroxyaspartic acid (L-THA)

  • The threo designation refers to the relative configuration of the two chiral centers

This specific stereochemistry influences its recognition by enzymes and its potential applications in asymmetric synthesis.

Synthesis Methods

Chemical Synthesis Approaches

Traditional chemical methods for synthesizing (3R)-3-hydroxy-L-aspartic acid include:

  • Ammonolysis of dl-cis-epoxysuccinic acid

  • Hydroxylation of L-aspartic acid diesters using oxaziridine

  • Hydroxylation using oxodiperoxymolybdenum pyridine hexamethylphosphoric triamide

A significant challenge with these chemical approaches is the simultaneous formation of undesirable stereoisomers, including D-threo-3-hydroxyaspartic acid, which necessitates complex purification procedures . Optical resolution techniques using diastereomeric salt formation have been attempted, but highly selective synthesis and purification have proven difficult to achieve through conventional chemical methods .

Enzymatic Synthesis

Recent advances in enzymatic synthesis have provided more selective methods for producing (3R)-3-hydroxy-L-aspartic acid:

Direct Enzymatic Hydroxylation

Researchers have investigated the direct hydroxylation of L-aspartic acid using engineered enzymes:

  • Mutant asparagine hydroxylase (AsnO-D241N)

  • Homologous enzyme (SCO2693-D246N)

While this approach is conceptually simpler, yields were reported to be "strictly low" .

Two-Step Enzymatic Process

A more successful approach involves a two-step enzymatic process:

  • Hydroxylation of L-asparagine by wild-type asparagine hydroxylases (AsnO or SCO2693)

  • Subsequent amide hydrolysis by asparaginase to form L-threo-3-hydroxyaspartic acid

This two-step process leverages the higher efficiency of wild-type asparagine hydroxylases with L-asparagine as substrate compared to their activity with L-aspartic acid.

One-Pot Bioconversion Process

Building on the two-step enzymatic process, researchers developed a one-pot bioconversion system using genetically engineered Escherichia coli. This approach combines both enzymatic steps in a single reaction vessel, simplifying the production process .

Table 2: Comparison of Synthesis Methods for (3R)-3-hydroxy-L-aspartic acid

Synthesis MethodAdvantagesDisadvantagesStereoselectivity
Chemical SynthesisEstablished methodologiesFormation of stereoisomers; Complex purificationPoor
Direct Enzymatic HydroxylationSingle-step processLow yieldsGood
Two-Step Enzymatic ProcessHigh stereoselectivityRequires multiple enzymesExcellent
One-Pot BioconversionSimplified process; High yieldsRequires genetic engineeringExcellent

Optimization of Enzymatic Production

Genetic Engineering Strategies

Researchers have implemented several genetic engineering strategies to optimize the production of (3R)-3-hydroxy-L-aspartic acid:

Process Parameter Optimization

Optimal reaction conditions were established for enzymatic production:

Table 3: Optimized Process Parameters for Enzymatic Production

ParameterOptimized Condition
pH6.5 for hydroxylation; 7.0 for hydrolysis
Temperature25°C for hydroxylation; 30°C for hydrolysis
Substrate50 mM L-asparagine
Co-substrate100 mM 2-oxoglutarate
Cofactors0.5-1 mM FeSO₄, 1 mM L-ascorbate
Reaction time28 hours (jar fermentor); 72 hours (test tube)

Source: Data compiled from research findings

Yield Progression and Scale-Up

The systematic optimization of both genetic and process parameters led to dramatic improvements in production yield:

Table 4: Progression of Yield Optimization

Production SystemMolar Yield (%)Scale
Wild-type E. coli with asnO (lac promoter)0.076%Test tube
Asparaginase I-deficient E. coli with asnO (lac promoter)8.2%Test tube
E. coli with asnO (T7 promoter)92%Test tube
Asparaginase I-deficient E. coli with asnO (T7 promoter)96%Preparative (gram)

Source: Data compiled from research findings

These improvements culminated in a preparative-scale production system using a jar fermentor, which produced 9.6 mmol of (3R)-3-hydroxy-L-aspartic acid from 10 mmol of L-asparagine, achieving a molar yield of 96% in 28 hours .

Biochemical Role and Function

Biological Significance

(3R)-3-hydroxy-L-aspartic acid plays several important roles in biological systems:

  • It serves as a substrate recognized by adenylation (A) domains in nonribosomal peptide synthetase (NRPS) pathways

  • As a modified amino acid, it contributes to the structural diversity of nonribosomal peptides, which often have important biological activities

  • Its unique stereochemistry influences its recognition by specific enzymes and its incorporation into various biological molecules

Enzymatic Interactions

Several enzymes have been identified that interact with (3R)-3-hydroxy-L-aspartic acid:

  • Asparagine hydroxylases (AsnO and SCO2693) - capable of producing the compound through hydroxylation of L-asparagine

  • Asparaginase - capable of hydrolyzing 3-hydroxyasparagine to form (3R)-3-hydroxy-L-aspartic acid

  • D-threo-3-hydroxyaspartate dehydratase - catalyzes the dehydration of the compound to form 2-amino maleic acid

Understanding these enzymatic interactions is crucial for both the production of the compound and for elucidating its role in various biochemical pathways.

Applications and Future Research Directions

Current Applications

Based on the available research, (3R)-3-hydroxy-L-aspartic acid has several current applications:

  • As a chiral building block in the synthesis of complex molecules with defined stereochemistry

  • In enzymology studies investigating the specificity and mechanism of various enzymes

  • In the study of nonribosomal peptide synthesis pathways

Future Research Directions

Several promising avenues for future research on (3R)-3-hydroxy-L-aspartic acid include:

  • Further optimization of enzymatic production methods to achieve industrial-scale production with high efficiency

  • Investigation of additional enzymatic systems that might offer improved catalytic efficiency or different stereoselectivity

  • Exploration of potential therapeutic applications, particularly in the context of neurodegenerative diseases

  • Development of novel derivatives with enhanced or modified properties

  • Integration into combinatorial biosynthesis approaches for the creation of new bioactive compounds

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